N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide
Overview
Description
Mechanism of Action
Target of Action
AM-1172 primarily targets the Fatty Acid Amide Hydrolase (FAAH) and acts as an anandamide uptake inhibitor . FAAH is a member of the serine hydrolase enzyme family and is an integral membrane hydrolase that hydrolyzes bioactive amides, including anandamide, to free fatty acid and ethanolamine .
Mode of Action
AM-1172 interacts with its targets by inhibiting the uptake of anandamide, a neurotransmitter involved in pain, depression, appetite, and other functions . It also inhibits FAAH, thereby preventing the hydrolysis of anandamide and increasing its levels . The IC50 value for anandamide uptake inhibition is 2.1 - 2.5 μM, and the Ki value for FAAH inhibition is 3.18 μM .
Biochemical Pathways
The primary biochemical pathway affected by AM-1172 is the endocannabinoid system . By inhibiting FAAH, AM-1172 prevents the breakdown of anandamide, leading to increased levels of this endocannabinoid . This can have various downstream effects, including modulation of pain, mood, appetite, and other physiological processes.
Result of Action
The primary result of AM-1172’s action is the increased levels of anandamide due to the inhibition of its uptake and hydrolysis . This can lead to enhanced endocannabinoid signaling and modulation of various physiological processes, including pain perception, mood regulation, and appetite control.
Biochemical Analysis
Biochemical Properties
AM-1172 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it inhibits the fatty acid amide hydrolase (FAAH), a key enzyme involved in the breakdown of anandamide . This interaction is crucial in regulating the levels of anandamide, a significant endocannabinoid in the body.
Cellular Effects
AM-1172 has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in melanoma cells, AM-1172 has been found to reduce cell viability . It also exerts significant cytotoxic effects on healthy cells .
Molecular Mechanism
The molecular mechanism of AM-1172 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an inhibitor of FAAH, AM-1172 prevents the breakdown of anandamide, leading to increased levels of this endocannabinoid . This mechanism of action can influence various physiological processes, including pain sensation, mood, and memory.
Dosage Effects in Animal Models
In animal models, the effects of AM-1172 vary with different dosages. For instance, in mice, AM-1172 has been shown to dose-dependently increase the electroconvulsive threshold, indicating its potential anticonvulsant effects .
Metabolic Pathways
AM-1172 is involved in the endocannabinoid system’s metabolic pathways. It interacts with FAAH, an enzyme that breaks down anandamide . By inhibiting FAAH, AM-1172 can affect the metabolic flux of anandamide and influence the levels of this endocannabinoid.
Transport and Distribution
The transport and distribution of AM-1172 within cells and tissues involve specific transport proteins. For instance, the endocannabinoid transporters are known to play a role in the transport of endocannabinoids like anandamide
Preparation Methods
Industrial Production Methods: Industrial production methods for AM 1172 are not explicitly detailed in the available literature. it is typically produced in research laboratories and supplied by chemical companies such as Cayman Chemical and APExBIO .
Chemical Reactions Analysis
Types of Reactions: AM 1172 undergoes various chemical reactions, including inhibition of anandamide uptake and fatty acid amide hydrolase activity .
Common Reagents and Conditions: The compound is soluble in ethanol, dimethyl sulfoxide, and dimethylformamide, with specific solubility conditions provided by suppliers .
Major Products Formed: The primary product formed from the reactions involving AM 1172 is the inhibition of anandamide uptake and fatty acid amide hydrolase activity, leading to increased levels of anandamide in the system .
Scientific Research Applications
AM 1172 has several scientific research applications, particularly in the fields of lipid biochemistry, neuroscience, and cannabinoid research . It is used to study the inhibition of anandamide uptake and fatty acid amide hydrolase activity, which are crucial for understanding the endocannabinoid system and its role in various physiological processes .
Comparison with Similar Compounds
- AM 404: Structurally similar but not hydrolysis-resistant .
- Anandamide: The endogenous ligand that AM 1172 inhibits the uptake of .
- Fatty acid amide hydrolase inhibitors: Compounds that inhibit the breakdown of anandamide .
Uniqueness: AM 1172 is unique due to its hydrolysis-resistant nature and its specific design to inhibit anandamide uptake without being broken down by fatty acid amide hydrolase . This makes it a valuable tool for studying the endocannabinoid system and its physiological roles .
Properties
IUPAC Name |
4-hydroxy-N-icosa-5,8,11,14-tetraenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWBOAHOJHPWLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694019 | |
Record name | 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251908-92-6 | |
Record name | 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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